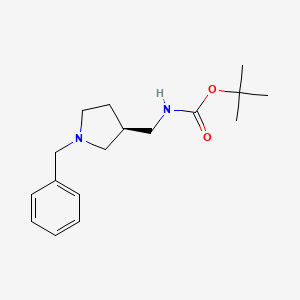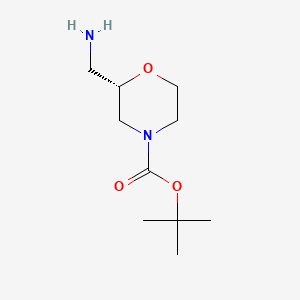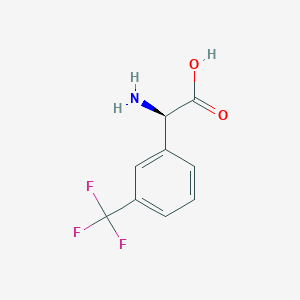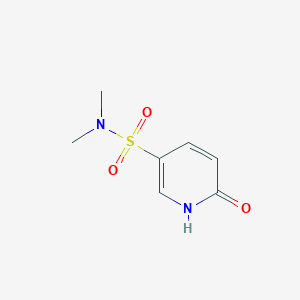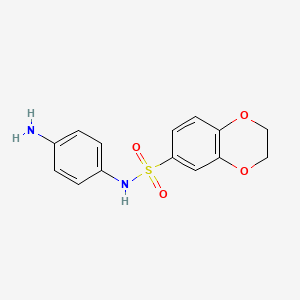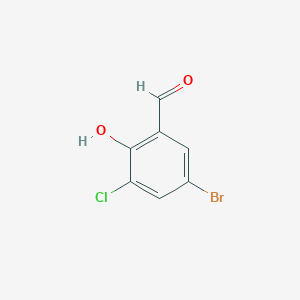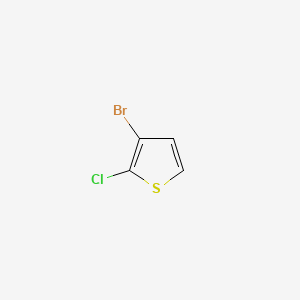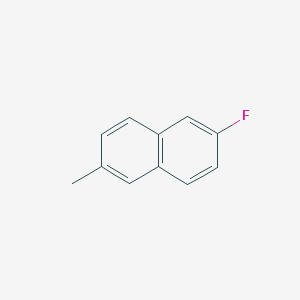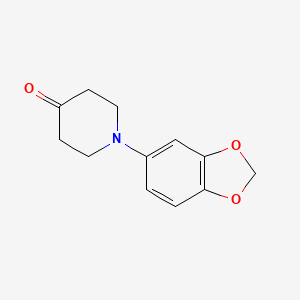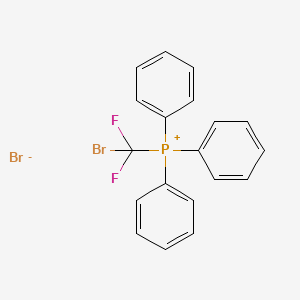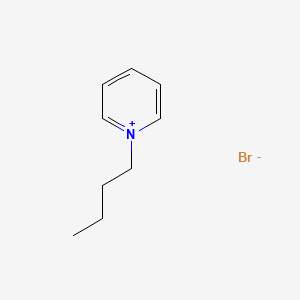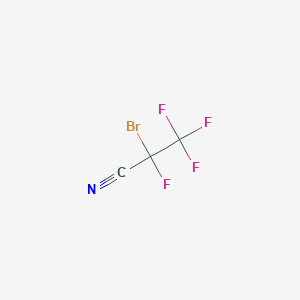
2-Bromo-2,3,3,3-tetrafluoropropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-2,3,3,3-tetrafluoropropanenitrile is a fluorinated organic compound with the molecular formula C3HBrF4N. It is a colorless liquid that is used in various chemical applications due to its unique properties, including its high reactivity and stability under certain conditions.
作用機序
Target of Action
It is known to be a valuable synthon in synthetic chemistry, used in a wide range of organic synthesis .
Mode of Action
2-Bromo-2,3,3,3-tetrafluoropropanenitrile interacts with its targets through various reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions are used to construct various fluorinated organic compounds .
Biochemical Pathways
It’s known that the compound can undergo several reaction pathways with oh radicals, leading to the formation of various compounds .
Result of Action
It’s known that the compound is used to construct various fluorinated organic compounds .
Action Environment
It’s known that the compound is finding application as a fire extinguishing agent in confined spaces . For assessing its environmental impact, it is necessary to perform kinetic and product studies of its degradation in the atmospheric environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3,3,3-tetrafluoropropanenitrile typically involves the bromination of 2,3,3,3-tetrafluoropropanenitrile. One common method includes the reaction of 2,3,3,3-tetrafluoropropanenitrile with bromine in the presence of a catalyst under controlled temperature conditions. The reaction is usually carried out in a solvent such as dichloromethane at a temperature range of 0-5°C to ensure the selective bromination at the desired position.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This often involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of phase-transfer catalysts and specific reaction conditions, such as temperature and pressure, are critical to achieving high efficiency and selectivity in the production process.
化学反応の分析
Types of Reactions
2-Bromo-2,3,3,3-tetrafluoropropanenitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: It can also participate in elimination reactions to form alkenes or alkynes, depending on the reaction conditions.
Addition Reactions: The compound can react with various electrophiles in addition reactions, particularly in the presence of catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in non-polar solvents like hexane or toluene.
Addition Reactions: Electrophiles such as hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) are used, often in the presence of a catalyst like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide yields 2,3,3,3-tetrafluoropropanenitrile, while elimination reactions can produce tetrafluoropropene.
科学的研究の応用
2-Bromo-2,3,3,3-tetrafluoropropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for creating fluorinated analogs of existing drugs to improve their stability and bioavailability.
Industry: It is used in the production of specialty polymers and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
類似化合物との比較
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Similar in structure but lacks the nitrile group, making it less versatile in certain chemical reactions.
2-Bromo-2,3,3,3-tetrafluoropropane: Similar but fully saturated, which affects its reactivity and applications.
2-Chloro-2,3,3,3-tetrafluoropropanenitrile: Similar but with chlorine instead of bromine, which can influence the compound’s reactivity and stability.
Uniqueness
2-Bromo-2,3,3,3-tetrafluoropropanenitrile is unique due to the presence of both bromine and nitrile groups, which provide a combination of high reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of fluorinated compounds, offering versatility that similar compounds may lack.
特性
IUPAC Name |
2-bromo-2,3,3,3-tetrafluoropropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF4N/c4-2(5,1-9)3(6,7)8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKONJMGEVDWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(F)(F)F)(F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371327 |
Source


|
| Record name | 2-bromo-2,3,3,3-tetrafluoropropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234443-23-3 |
Source


|
| Record name | 2-bromo-2,3,3,3-tetrafluoropropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
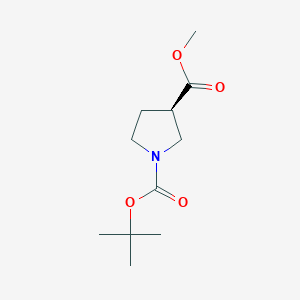
![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)
